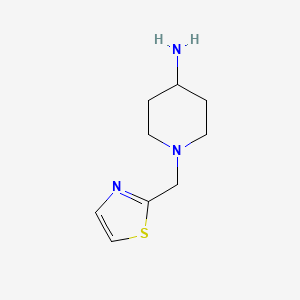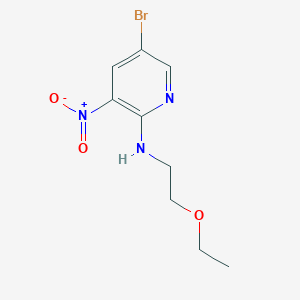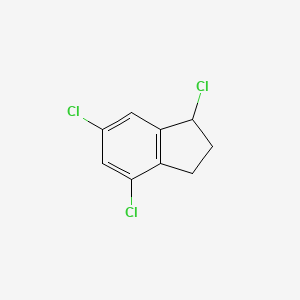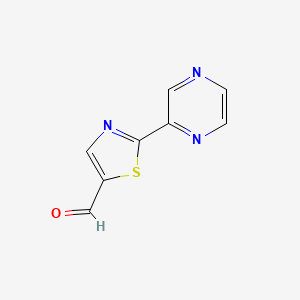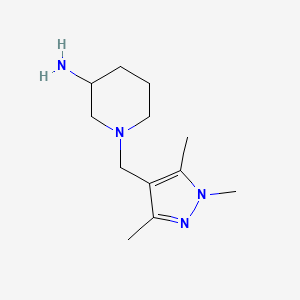
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline
Vue d'ensemble
Description
“4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” is a compound that contains a triazole ring, which is a significant heterocycle that exhibits broad biological activities . It is used in the preparation of N-(pyrimidinylaminophenyl) sulfonamides as ZAP-70 inhibitors .
Synthesis Analysis
The synthesis of triazole compounds, including “this compound”, has attracted much attention due to their broad biological activities . A series of 1,2,4-triazole derivatives have been synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods. For instance, each target molecule can be modeled in silico, and energy minimization can be performed using the steepest descent method, Gasteiger-Hückel charges, a dielectric constant of 80, and the Tripos force field .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined through various methods. For instance, its melting point is 102 °C and boiling point is 395℃ .Applications De Recherche Scientifique
Activité anticancéreuse
Le cycle triazole, présent dans la 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline, est connu pour ses propriétés anticancéreuses. Les chercheurs ont synthétisé divers dérivés du 1,2,4-triazole et les ont évalués contre différentes lignées cellulaires cancéreuses. Par exemple, certains dérivés ont montré une activité cytotoxique prometteuse contre la lignée cellulaire Hela, indiquant une utilisation potentielle en thérapie anticancéreuse .
Propriétés antimicrobiennes
Des composés contenant le groupement triazole ont été rapportés pour présenter des activités antimicrobiennes à large spectre. Cela inclut des effets antibactériens, antifongiques et antiviraux. Par exemple, les dérivés du triazole comme le fluconazole et l’itraconazole sont des antifongiques bien connus utilisés en applications cliniques .
Agents antituberculeux
L’unicité structurelle du cycle triazole en fait un composant précieux dans le développement de médicaments antituberculeux. Des études ont montré que les composés contenant du triazole peuvent être efficaces contre la tuberculose, qui reste un défi majeur de santé mondiale .
Médicaments anti-VIH
La structure de base du triazole a été utilisée dans la synthèse de médicaments anti-VIH. Ces composés peuvent interagir avec les enzymes du VIH, inhibant le processus de réplication du virus. Un exemple d’un tel médicament est la ribavirine, qui est utilisée dans le traitement de l’hépatite C ainsi que du VIH .
Activité antipaludique
Les dérivés du triazole ont également été étudiés pour leurs propriétés antipaludiques. La capacité de ces composés à interférer avec le cycle de vie du parasite du paludisme en fait des candidats pour le développement de nouveaux médicaments antipaludiques .
Applications agrochimiques
Au-delà des produits pharmaceutiques, les composés triazoliques ont trouvé des applications en agrochimie. Ils peuvent agir comme régulateurs de croissance, fongicides ou herbicides, contribuant à la protection des cultures et améliorant la productivité agricole .
Chimie des matériaux
Dans le domaine de la science des matériaux, les dérivés du triazole sont utilisés pour améliorer les propriétés des matériaux. Leur incorporation dans les polymères, par exemple, peut conduire au développement de matériaux avec une meilleure stabilité thermique et une résistance mécanique accrue .
Utilisations analgésiques et anti-inflammatoires
Enfin, les effets analgésiques et anti-inflammatoires des dérivés du triazole les rendent adaptés à l’inclusion dans des médicaments qui soulagent la douleur et réduisent l’inflammation. Cela est dû à leur interaction avec les voies biologiques qui régulent la douleur et les réponses inflammatoires .
Mécanisme D'action
Orientations Futures
The future directions for “4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” could involve further exploration of its biological activities and potential applications in various fields such as medicinal chemistry. The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Analyse Biochimique
Biochemical Properties
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including this compound, have been reported to inhibit enzymes such as kinases and lysine-specific demethylase 1 . These interactions are crucial for the compound’s biological activities, including its potential as an anticancer and antiviral agent.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . Additionally, this compound may modulate gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes. For instance, the inhibition of kinases by this compound can result in the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting the growth of cancer cells or reducing viral replication. At high doses, this compound may cause toxic or adverse effects, including damage to healthy cells and tissues . It is important to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing its potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . The effects of this compound on metabolic flux and metabolite levels are important considerations in understanding its overall biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . The distribution of this compound can affect its accumulation and activity in target cells and tissues.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
4-fluoro-3-(1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-7-2-1-5(10)3-6(7)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMKFTXMJOONOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=NC=NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)

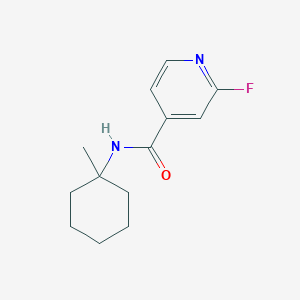
![4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde](/img/structure/B1444924.png)
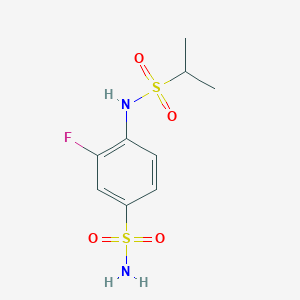
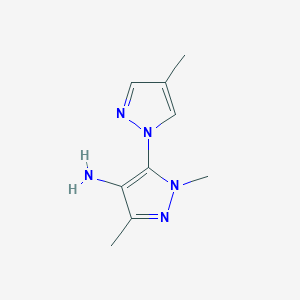
![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)

